(1R,2S)-2-(aminomethyl)cyclopentane-1-carboxylic acid hydrochloride (1R,2S)-2-(aminomethyl)cyclopentane-1-carboxylic acid hydrochloride
Brand Name: Vulcanchem
CAS No.: 1808723-01-4
VCID: VC7192816
InChI: InChI=1S/C7H13NO2.ClH/c8-4-5-2-1-3-6(5)7(9)10;/h5-6H,1-4,8H2,(H,9,10);1H/t5-,6-;/m1./s1
SMILES: C1CC(C(C1)C(=O)O)CN.Cl
Molecular Formula: C7H14ClNO2
Molecular Weight: 179.64

(1R,2S)-2-(aminomethyl)cyclopentane-1-carboxylic acid hydrochloride

CAS No.: 1808723-01-4

Cat. No.: VC7192816

Molecular Formula: C7H14ClNO2

Molecular Weight: 179.64

* For research use only. Not for human or veterinary use.

(1R,2S)-2-(aminomethyl)cyclopentane-1-carboxylic acid hydrochloride - 1808723-01-4

Specification

CAS No. 1808723-01-4
Molecular Formula C7H14ClNO2
Molecular Weight 179.64
IUPAC Name (1R,2S)-2-(aminomethyl)cyclopentane-1-carboxylic acid;hydrochloride
Standard InChI InChI=1S/C7H13NO2.ClH/c8-4-5-2-1-3-6(5)7(9)10;/h5-6H,1-4,8H2,(H,9,10);1H/t5-,6-;/m1./s1
Standard InChI Key DVBIGQLMSHBUNO-KGZKBUQUSA-N
SMILES C1CC(C(C1)C(=O)O)CN.Cl

Introduction

Chemical Structure and Stereochemical Features

Molecular Architecture

The compound’s core structure consists of a cyclopentane ring with two stereogenic centers at the 1- and 2-positions. The (1R,2S) configuration places the carboxylic acid group in an axial orientation relative to the aminomethyl substituent, creating a rigid, spatially defined scaffold . Key structural parameters include:

PropertyValueSource
Molecular FormulaC7H14ClNO2\text{C}_7\text{H}_{14}\text{ClNO}_2
Molecular Weight179.64 g/mol
IUPAC Name(1R,2S)-2-(aminomethyl)cyclopentane-1-carboxylic acid; hydrochloride
SMILESC1CC(C(C1)C(=O)O)CN.Cl
Chiral Centers2 (1R, 2S)

The cyclopentane ring imposes torsional strain, which influences the compound’s conformational flexibility compared to linear amino acids . This strain may enhance binding affinity in biological systems by pre-organizing functional groups into bioactive conformations .

Stereochemical Synthesis Challenges

Achieving the (1R,2S) configuration requires precise stereocontrol during synthesis. As demonstrated in the scalable production of related 2-aminocyclopentanecarboxylic acids, asymmetric hydrogenation and chiral auxiliary methods are critical for maintaining enantiomeric purity . For instance, the synthesis of (1S,2S)-2-aminocyclopentanecarboxylic acid involves palladium-catalyzed hydrogenolysis of a dibromide precursor under carefully controlled conditions to prevent epimerization . Similar strategies likely apply to the target compound, though the aminomethyl group introduces additional steric considerations during ring closure and functional group protection .

Synthesis and Purification

Synthetic Pathways

While no direct synthesis of (1R,2S)-2-(aminomethyl)cyclopentane-1-carboxylic acid hydrochloride has been published, a plausible route can be extrapolated from related compounds :

  • Cyclopentane Ring Formation: A [3+2] cycloaddition or ring-closing metathesis generates the cyclopentane backbone with appropriate stereochemistry.

  • Aminomethyl Introduction: Nucleophilic substitution or reductive amination installs the aminomethyl group at the 2-position.

  • Carboxylic Acid Protection/Deprotection: Temporary esterification (e.g., methyl ester) prevents side reactions during subsequent steps.

  • Hydrochloride Salt Formation: Treatment with hydrochloric acid converts the free base to the hydrochloride salt.

A comparative analysis of synthesis methods for stereoisomeric analogs reveals critical parameters:

Parameter(1S,2S)-Isomer (1R,2S)-Target Compound (Inferred)
Starting MaterialDibromocyclopentane derivativeChiral cyclopentene precursor
Key StepPd/C hydrogenolysisAsymmetric aminomethylation
Epimerization Risk<70°C (trans-isomer) <60°C (predicted)
Final PurificationAcidic hydrolysis, acetone washLikely recrystallization from HCl/EtOH

Physicochemical Properties

Solubility and Stability

Although solubility data for the hydrochloride salt remain unreported, its structural similarity to (1R,2R)-2-aminocyclopentanecarboxylic acid hydrochloride (PubChem CID 51358310) suggests moderate water solubility due to ionic character . Key stability considerations include:

  • pH Sensitivity: The free amino group (pKa ~9-10) and carboxylic acid (pKa ~2-3) make the compound susceptible to protonation state changes, influencing solubility and aggregation .

  • Thermal Degradation: Accelerated decomposition occurs above 60°C, as observed in related cyclopentane amino acids .

Spectroscopic Characterization

1H NMR (Predicted):

  • δ 3.8–4.0 ppm (multiplet, aminomethyl CH2)

  • δ 2.8–3.1 ppm (broad, NH3+ protons)

  • δ 1.6–2.2 ppm (m, cyclopentane CH2 groups)

13C NMR:

  • δ 175–178 ppm (carboxylic acid C=O)

  • δ 50–55 ppm (chiral carbons bearing NH2 and COOH)

High-resolution mass spectrometry (HRMS) of the free acid form would show a molecular ion at m/zm/z 158.0812 ([M+H]+ for C7H13NO2\text{C}_7\text{H}_{13}\text{NO}_2).

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